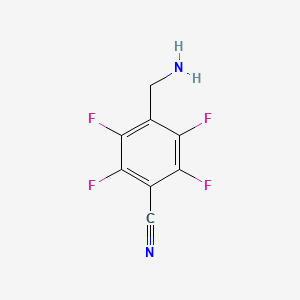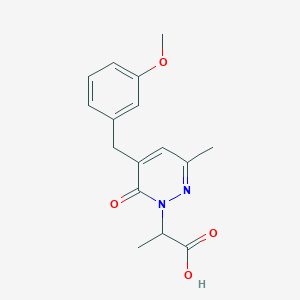
2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid is an organic compound with a complex structure that includes a pyridazine ring, a methoxybenzyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridazine ring, introduction of the methoxybenzyl group, and the final attachment of the propanoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ketone group in the pyridazine ring can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the ketone group would yield an alcohol derivative.
Applications De Recherche Scientifique
2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may interact with hydrophobic pockets in proteins, while the pyridazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents on the benzyl group or the propanoic acid moiety. Examples include:
- 2-(5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid
- 2-(5-(3-hydroxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid
Uniqueness
The uniqueness of 2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propriétés
Formule moléculaire |
C16H18N2O4 |
|---|---|
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
2-[5-[(3-methoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]propanoic acid |
InChI |
InChI=1S/C16H18N2O4/c1-10-7-13(8-12-5-4-6-14(9-12)22-3)15(19)18(17-10)11(2)16(20)21/h4-7,9,11H,8H2,1-3H3,(H,20,21) |
Clé InChI |
HJAQAVWBNYVMMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C(=C1)CC2=CC(=CC=C2)OC)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


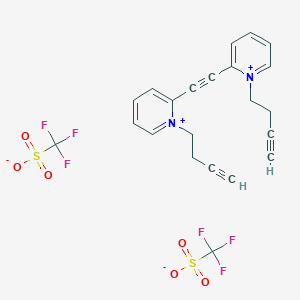
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride](/img/structure/B15202859.png)
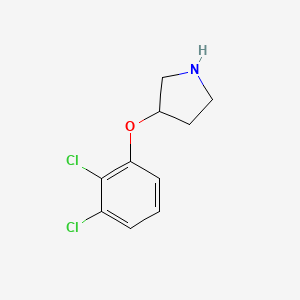

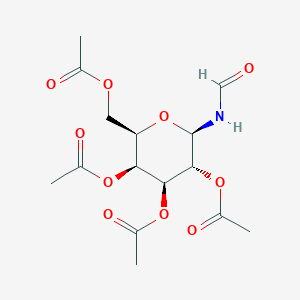
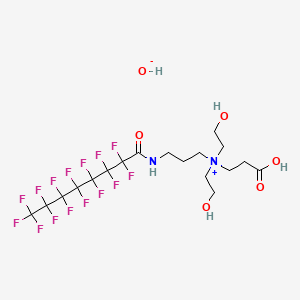
![(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid](/img/structure/B15202905.png)
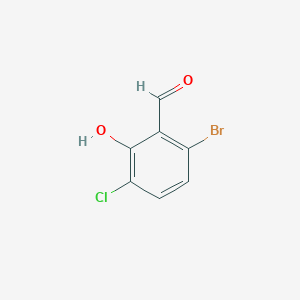
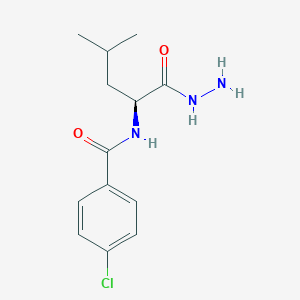

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15202926.png)
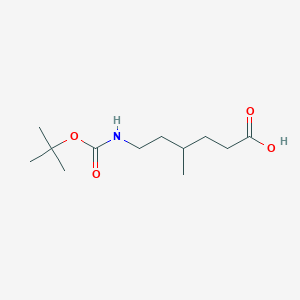
![(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15202942.png)
